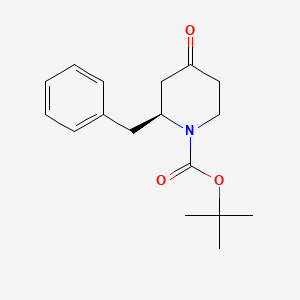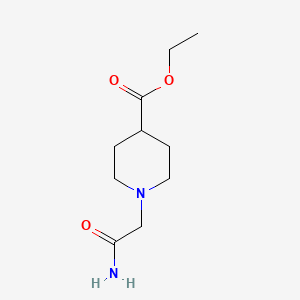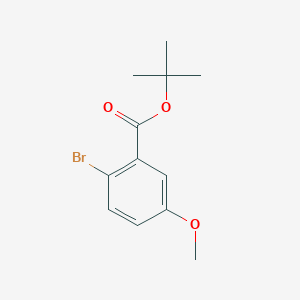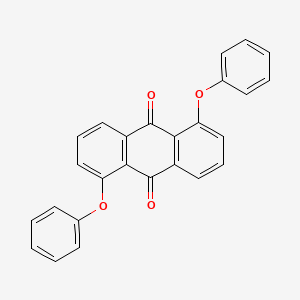amino]-acetic acid CAS No. 100876-32-2](/img/structure/B1328824.png)
[[2-(Diethylamino)-2-oxoethyl](phenyl)amino]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Diethylamino)-2-oxoethylamino]-acetic acid is a chemical compound with the molecular formula C14H20N2O3 . It has an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da . This compound is offered by some chemical suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of [2-(Diethylamino)-2-oxoethylamino]-acetic acid consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving [2-(Diethylamino)-2-oxoethylamino]-acetic acid are not available, related compounds such as 2-(Dimethylamino)ethyl methacrylate (DMAEMA) have been studied. For instance, DMAEMA has been used in the preparation of nanogels via dispersion polymerization .
Wissenschaftliche Forschungsanwendungen
Biomedical Material Development
Poly(2-oxazoline)s, which can be synthesized from similar compounds, have shown great potential in biomedical material development . Their highly tunable structure and excellent physical and biological properties make them suitable for creating the next generation of biomedical materials. These materials can be used in various applications, including tissue engineering, biocompatible coatings, and as components in medical devices.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body . The specific targets and their roles would need further investigation.
Mode of Action
It’s known that amino acids can react with acid anhydrides to form amides . This reaction could potentially play a role in the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to influence pathways such as the glycine cleavage system and the non-enzymatic glycosylation pathway .
Pharmacokinetics
Similar compounds have been shown to be eliminated via the kidneys
Result of Action
Similar compounds have been shown to have anti-inflammatory properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Polymorphism, a phenomenon where a compound can exist in multiple crystal structures, can also influence the compound’s properties . .
Eigenschaften
IUPAC Name |
2-(N-[2-(diethylamino)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-15(4-2)13(17)10-16(11-14(18)19)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAVLLUHKUQZIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Azabicyclo[2.2.2]octane](/img/structure/B1328764.png)

